Famotidine propionic acid Famotidine propionic acid An impurity of Famotidine. Famotidine is a histamine H5 receptor antagonist that inhibits stomach acid production
Brand Name: Vulcanchem
CAS No.: 107880-74-0
VCID: VC21348380
InChI: InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)
SMILES: C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O
Molecular Formula: C8H12N4O2S2
Molecular Weight: 260.3 g/mol

Famotidine propionic acid

CAS No.: 107880-74-0

Cat. No.: VC21348380

Molecular Formula: C8H12N4O2S2

Molecular Weight: 260.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Famotidine propionic acid - 107880-74-0

CAS No. 107880-74-0
Molecular Formula C8H12N4O2S2
Molecular Weight 260.3 g/mol
IUPAC Name 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid
Standard InChI InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)
Standard InChI Key JEGZXDCDUSGFSB-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O
Appearance White to light yellow Solid

Chemical Properties and Structure

Molecular Characteristics

Famotidine propionic acid is characterized by specific molecular properties that distinguish it from famotidine and other related compounds. Table 1 summarizes the key molecular characteristics of famotidine propionic acid.

Table 1: Molecular Characteristics of Famotidine Propionic Acid

PropertyValueSource
Chemical FormulaC₈H₁₂N₄O₂S₂
Molecular Weight260.3 g/mol
Chemical ClassificationMember of thiazoles
PubChem CID13852966
Creation Date in Database2007-02-08
Last Modified Date2025-04-05

The chemical structure of famotidine propionic acid contains a thiazole ring with a diaminomethylene (guanidino) group at position 2, a methyl group with a sulfanyl linkage at position 4, and a propanoic acid chain connected through the sulfur atom . This structure contributes to its specific chemical and physical properties, including its solubility profile and stability characteristics.

Nomenclature and Synonyms

Famotidine propionic acid is known by several names and identifiers in scientific literature and regulatory documents. Table 2 presents a comprehensive list of synonyms associated with this compound.

Table 2: Nomenclature and Synonyms for Famotidine Propionic Acid

SynonymTypeSource
Famotidine propionic acidCommon name
Famotidine Acid ImpurityRegulatory designation
Famotidine AcidAbbreviated form
Famotidine Related Compound FPharmacopeial designation
3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic acidIUPAC name
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanoic AcidAlternative IUPAC name
Famotidine degradation impurity 1Functional designation
107880-74-0CAS Registry Number

This variety of names reflects the compound's significance across different contexts, from regulatory documentation to chemical databases and research publications.

Formation and Origins

Pathways of Formation

Famotidine propionic acid primarily forms as an impurity during the manufacturing, formulation, or storage of famotidine-containing pharmaceutical products . Research has identified specific conditions and interaction pathways that lead to its formation.

The inventors of a patent surprisingly discovered that famotidine propionic acid forms due to the interaction between famotidine and certain excipients used in pharmaceutical formulations . Specifically, benzaldehyde, which is commonly present in flavoring agents such as cherry flavor used in oral liquid formulations, can react with famotidine to produce this impurity . This discovery highlights the importance of excipient compatibility studies during pharmaceutical formulation development.

Factors Influencing Formation

Several factors may influence the formation of famotidine propionic acid in pharmaceutical preparations:

  • Presence of reactive excipients, particularly those containing aldehydes like benzaldehyde

  • Storage conditions including temperature, humidity, and light exposure

  • Formulation pH and buffer composition

  • Processing conditions during manufacturing

Understanding these factors is crucial for developing strategies to minimize impurity formation during production and throughout the product's shelf life.

Analytical Characterization

Identification Methods

The accurate identification and quantification of famotidine propionic acid require sensitive and specific analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize this impurity and differentiate it from famotidine . Figure 9(a) and 9(b) from the patent documentation show distinctive differences between the NMR spectra of famotidine and famotidine propionic acid, providing a reliable method for identification .

Mass spectrometry fragmentation patterns also show differences between famotidine and its impurity, as summarized in Table 4 of the patent documentation . These differences can be leveraged for developing sensitive and specific analytical methods for impurity detection and quantification.

Isolation and Purification

Regulatory Perspectives and Quality Control

Acceptable Limits

Regulatory guidelines establish specific limits for famotidine propionic acid in pharmaceutical products containing famotidine. These limits are crucial for ensuring product quality and safety.

Table 3: Regulatory Limits for Famotidine Propionic Acid in Pharmaceutical Products

Product TypeMaximum Allowable LimitPreferred LimitSource
Famotidine API<0.5% by mole<0.15% by mole
Pharmaceutical Compositions<0.5% by weight of famotidine<0.25% by weight of famotidine

These limits reflect the regulatory concern regarding the presence of this impurity and its potential impact on product quality and safety.

Role in Quality Control

From a regulatory perspective, strict limits have been established for the acceptable levels of famotidine propionic acid in both the active pharmaceutical ingredient and finished dosage forms . These limits necessitate the development and validation of sensitive and specific analytical methods for quality control purposes. The availability of isolated famotidine propionic acid as a reference standard facilitates method development and validation activities.

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